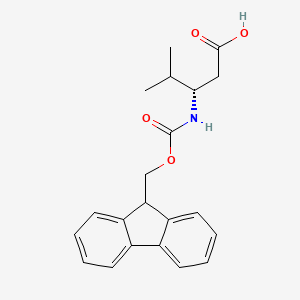

Fmoc-D-beta-homovaline

Description

Classification and Nomenclature of β-Amino Acids: Focusing on β²- and β³-Homologues

Beta-amino acids are broadly classified based on the position of the side chain on the two-carbon unit between the amino and carboxyl groups. wikipedia.org This gives rise to two main isomers:

β²-amino acids: The side chain is attached to the carbon atom adjacent to the carboxyl group (the α-carbon in the traditional sense).

β³-amino acids: The side chain is attached to the carbon atom adjacent to the amino group (the β-carbon). scirp.org

The nomenclature for these compounds often uses a "βh" prefix before the name of the corresponding alpha-amino acid. For instance, β-homovaline is the beta-amino acid analog of valine. peptide.comethz.ch The stereochemistry is designated by D- or L- as with standard amino acids. Therefore, Fmoc-D-beta-homovaline refers to the D-enantiomer of beta-homovaline with an Fmoc protecting group on its amino group.

It is worth noting that some nomenclature systems can lead to ambiguity. For example, beta-leucine can also be referred to as beta-homovaline. peptide.com

The Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from several key advantages:

Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups and the peptide from the resin, but it is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). seplite.comiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protecting groups. altabioscience.com

Mild Deprotection Conditions: The use of a mild base for deprotection avoids the harsh acidic conditions required in older Boc/Bzl strategies, which can be detrimental to sensitive peptide sequences and modifications. iris-biotech.denih.gov

Monitoring: The fluorenyl group has a characteristic UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis. seplite.com

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). wikipedia.org

Rationale for Incorporating β-Homo Amino Acids into Peptidic Structures

The incorporation of β-homo amino acids into peptides is a strategic approach to imbue them with desirable properties not found in their natural α-peptide counterparts. peptide.comqyaobio.com These modifications can lead to enhanced stability, altered biological activity, and the formation of unique three-dimensional structures.

One of the most significant advantages of incorporating β-amino acids is the increased resistance of the resulting peptides to enzymatic degradation. rsc.orgresearchgate.net Natural peptides are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. The altered backbone structure of β-peptides is not recognized by these enzymes, leading to a significantly longer biological half-life. qyaobio.compeptide.comnih.gov This enhanced stability is a crucial factor in the development of peptide-based drugs. wikipedia.orgscirp.org

The introduction of β-homo amino acids can profoundly influence the biological activity and pharmacological properties of a peptide. peptide.comqyaobio.com By altering the peptide's conformation and the spatial arrangement of its side chains, it is possible to:

Increase Potency: Modifications can lead to a higher binding affinity for the target receptor. peptide.com

Enhance Selectivity: The altered structure may result in more specific binding to the desired target, reducing off-target effects. qyaobio.compeptide.com

Modify Activity: The peptide can be converted from an agonist to an antagonist, or vice versa. qyaobio.com

Improve Pharmacokinetics: Besides increased stability, these modifications can also influence other pharmacokinetic parameters like absorption, distribution, and excretion. nih.gov

For example, studies on analogs of the Bak peptide have shown that replacing α-amino acids with β-amino acids can lead to a tenfold increase in binding affinity and markedly improved proteolytic stability. acs.org

Peptides composed entirely or partially of β-amino acids, known as β-peptides, can fold into well-defined and stable secondary structures, often referred to as "foldamers". rsc.orgnih.gov These structures are distinct from the α-helices and β-sheets found in natural proteins. Depending on the sequence and the type of β-amino acids used (β² or β³), β-peptides can form various helical structures, such as the 10-helix, 12-helix, and 14-helix, named according to the number of atoms in the hydrogen-bonded ring. wikipedia.orgnih.govmdpi.com

The ability to form stable, predictable secondary structures opens up possibilities for designing novel protein-mimetic scaffolds for various applications, including the development of inhibitors of protein-protein interactions. mdpi.comfrontiersin.org The stability of these structures is such that even short β-peptides, sometimes with as few as four to six residues, can form stable helices in solution, a feat that often requires much longer sequences for α-peptides. scirp.org

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc D Beta Homovaline in Peptide and Peptidomimetic Construction

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-beta-homovaline

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for artificially creating peptides. fluorochem.co.uk In this technique, an amino acid or peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. peptide.com The Fmoc protecting group on the amino acid, including this compound, is essential in this process as it prevents unwanted reactions at the amino-terminus during the coupling of the next amino acid in the sequence.

The formation of a peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. For β-amino acids like D-beta-homovaline, which can be sterically hindered and less reactive, the choice of coupling reagent is critical to ensure efficient peptide bond formation and to minimize side reactions such as racemization. rsc.orgbachem.com

Commonly used coupling reagents are categorized as either carbodiimides or phosphonium/aminium salts. bachem.comsigmaaldrich.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOSu to reduce the risk of racemization. bachem.com

Phosphonium and Aminium (Uronium) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, HATU, and COMU are highly efficient. bachem.comsigmaaldrich.com They convert the protected amino acid into a more reactive species, facilitating rapid and clean coupling reactions. sigmaaldrich.com HATU and its analogues are particularly effective for difficult couplings due to the formation of highly reactive OAt esters. sigmaaldrich.com COMU is a newer generation reagent that offers high efficiency and improved safety profiles as it does not rely on potentially explosive additives like HOBt or HOAt. bachem.com

The selection of the appropriate coupling reagent and conditions is influenced by the specific amino acid sequence and the scale of the synthesis. For instance, in the synthesis of a challenging peptide, Aβ(1–42), a standard Fmoc/t-Bu strategy with DIC/HOBt as the coupling reagent proved successful when using a ChemMatrix® resin. sigmaaldrich.com

Interactive Data Table: Common Coupling Reagents in Peptide Synthesis

| Reagent Family | Example Reagents | Additives | Key Features |

| Carbodiimides | DCC, DIC | HOBt, HOSu | Cost-effective, but can lead to byproduct formation. Additives reduce racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for sterically hindered amino acids. sigmaaldrich.com | |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, HCTU, COMU | Very efficient, fast reactions. HATU is excellent for difficult couplings. COMU offers enhanced safety and solubility. bachem.comsigmaaldrich.com |

The removal of the Fmoc protecting group, known as deprotection, is a critical step in SPPS. nih.gov Incomplete deprotection leads to the formation of deletion sequences, which are difficult to separate from the target peptide. rsc.org The standard reagent for Fmoc deprotection is a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comrsc.org

However, for β-peptides and other "difficult sequences" that are prone to aggregation, the efficiency of standard deprotection conditions can be suboptimal. nih.gov To overcome this, stronger bases or alternative reagents have been investigated. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a more potent, non-nucleophilic base that can significantly improve deprotection efficiency, especially in continuous flow synthesis. peptide.comnih.gov Studies have shown that a 2% solution of DBU in DMF can be highly effective. nih.gov However, since DBU itself does not trap the dibenzofulvene (DBF) byproduct of the deprotection reaction, a small amount of a nucleophilic scavenger like piperidine is often added to prevent side reactions. peptide.comgoogle.com

Other alternatives to piperidine have also been explored to optimize deprotection and minimize side reactions like aspartimide formation. researchgate.net Piperazine (B1678402) has been shown to be an effective deprotection agent, particularly when used with microwave assistance to accelerate the reaction. google.com A solution of 5% piperazine and 1% DBU has been reported to achieve rapid and complete Fmoc removal. rsc.org

The choice of solid support, or resin, is fundamental to the success of SPPS. fluorochem.co.uk The resin must be compatible with the synthesis chemistry and allow for efficient cleavage of the final peptide. Common resins for Fmoc-based SPPS include Wang resin, Rink Amide resin, and 2-chlorotrityl resin. fluorochem.co.uk

Wang Resin: Commonly used for the synthesis of peptides with a C-terminal carboxylic acid. fluorochem.co.ukmerckmillipore.com

Rink Amide Resin: Used to produce peptides with a C-terminal amide, which can enhance stability. fluorochem.co.uk

2-Chlorotrityl Resin: This is a hyper-acid labile resin, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for synthesizing protected peptide fragments or peptides with sensitive residues. merckmillipore.com Using trityl-based resins is also recommended for peptides with C-terminal glycine (B1666218) or proline to minimize the formation of diketopiperazine, a common side reaction. merckmillipore.com

For particularly challenging syntheses, such as those involving hydrophobic or aggregation-prone sequences, specialized resins like ChemMatrix® are beneficial. sigmaaldrich.com ChemMatrix® is a 100% PEG-based resin that combines the chemical stability of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol, leading to higher purity and yields for difficult peptides. sigmaaldrich.com

The first amino acid is attached to the resin through a linker molecule. Pre-loaded resins, where the first Fmoc-protected amino acid is already attached, are commercially available and can streamline the synthesis process. fluorochem.co.ukmerckmillipore.com

Solution-Phase Peptide Synthesis Involving this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production. google.comekb.eg In SolPS, all reactions are carried out in a solution, and purification is performed after each step. ekb.eg

The use of Fmoc-protected amino acids, including this compound, in SolPS presents challenges, primarily due to the difficulty of removing the dibenzofulvene (DBF) byproduct generated during the deprotection step. google.com In SPPS, this is easily washed away, but in solution, it requires more complex purification procedures. google.com

Recent advancements have focused on developing "greener" SolPS methods that utilize more environmentally friendly solvents and purification techniques like liquid-liquid extraction to overcome these challenges. google.com These methods aim to combine the scalability of solution-phase synthesis with the purification advantages of solid-phase techniques. google.com

Design Principles for β-Peptides and α/β-Peptides Containing this compound

β-peptides are polymers of β-amino acids that can fold into stable, predictable secondary structures known as foldamers. nih.gov These structures are resistant to degradation by proteases, making them attractive for therapeutic applications. nih.gov The incorporation of this compound and other β-amino acids into peptides allows for the design of specific three-dimensional conformations.

One of the most well-studied secondary structures for β-peptides is the 14-helix . nih.gov This structure is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i-2', forming a 14-membered ring. nih.gov The 14-helix has approximately three residues per turn. wisc.edu The stability of the 14-helix in aqueous solution can be enhanced by several design strategies:

Cyclic Constraints: Incorporating conformationally constrained residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) strongly promotes 14-helix formation. nih.govwisc.edu

Side Chain Interactions: Strategic placement of residues with charged or bulky side chains can stabilize the helix. For example, β³-homovaline, with its branched side chain, is known to promote 14-helicity. nih.govnih.gov Salt bridges between oppositely charged side chains at positions 'i' and 'i+3' can also be used, though this strategy is less effective in water compared to organic solvents. nih.gov

Amphiphilicity: Designing peptides with one hydrophobic face and one hydrophilic face can drive self-association and folding in aqueous environments. wisc.edu

α/β-peptides , which contain a mixture of α- and β-amino acids, can also form stable helical structures. The 12-helix is a common motif in α/β-peptides with a 1:1 alternating pattern, defined by C=O(i)···H-N(i+3) hydrogen bonds. scispace.com By carefully selecting the sequence and the types of α- and β-amino acid residues, it is possible to create α/β-peptides that mimic the structure of natural α-helices, which is a valuable strategy for inhibiting protein-protein interactions. scispace.comnih.gov

Strategies for Conformation Stabilization

The incorporation of β-amino acids like this compound is a key strategy for stabilizing specific secondary structures within peptides. nih.gov Unlike their α-amino acid counterparts, β-peptides, which are oligomers of β-amino acids, can adopt well-defined helical and sheet-like conformations. cornell.eduresearchgate.net The additional methylene (B1212753) group in the backbone of β-amino acids provides greater conformational flexibility, yet also allows for the formation of unique and stable hydrogen-bonding patterns. researchgate.net

One of the most common secondary structures adopted by β-peptides is the 14-helix, which is characterized by 14-membered hydrogen-bonded rings between the C=O group of one residue and the N-H group of the residue two positions earlier in the sequence (i to i-2). cornell.eduwisc.edu The stability of this 14-helix can be influenced by several factors. For instance, β-peptides containing β3-residues, where the side chain is attached to the third carbon, often require structure-promoting solvents like methanol (B129727) to exhibit significant 14-helicity. cornell.edu However, in aqueous solutions, specialized design strategies are necessary to promote and stabilize this conformation. nih.gov

Research has shown that incorporating residues with cyclic constraints, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), significantly enhances the propensity for 14-helix formation, even in water. nih.gov Furthermore, the strategic placement of side chains can also stabilize helical structures. For example, incorporating β³-hVal residues, which have a side chain branch point close to the backbone, is known to promote 14-helicity. nih.gov An alternating sequence of β³-D-homovaline and β³-D-homolysine has been shown to improve solubility in aqueous environments while simultaneously promoting the formation of a 14-helix. researchgate.net

The table below summarizes various strategies employed to stabilize peptide conformations, particularly the 14-helix, through the incorporation of β-amino acids and other structural modifications.

| Stabilization Strategy | Description | Key Findings |

| Cyclic Residue Incorporation | Introducing conformationally restricted cyclic residues like trans-2-aminocyclohexanecarboxylic acid (ACHC). nih.gov | Significantly increases 14-helix stability in aqueous solutions. nih.gov |

| Side Chain Engineering | Strategic placement of side chains, such as those with branch points near the backbone (e.g., β³-hVal). nih.gov | Promotes the formation of the 14-helical structure. nih.gov |

| Alternating Hydrophilic/Hydrophobic Residues | Creating sequences with alternating polar and non-polar side chains. researchgate.net | Enhances solubility in aqueous solutions while promoting helix formation. researchgate.net |

| Side Chain-to-Side Chain Cyclization | Covalently linking the side chains of different residues within the peptide. nih.gov | Results in stable 14-helices in water, though with some sensitivity to pH and ionic strength. nih.gov |

Incorporation of this compound at Specific Positions for Structural Impact

In the context of β-peptides, the position of a β-homoamino acid can influence the type of secondary structure formed. For example, a β-homoamino acid in the central position of a linear peptide precursor can enhance the rate of cyclization and reduce the formation of dimeric side products by predisposing the peptide to a favorable conformation for ring closure. uni-bielefeld.de

Studies on antimicrobial β-peptides have utilized β³-homovaline as a hydrophobic residue in amphiphilic designs. wisc.edu In these peptides, the hydrophobic side chains, including that of β³-homovaline, and the positively charged side chains are segregated on opposite faces of the helix. This amphiphilic structure is crucial for their biological function. wisc.edu Research has shown that even when the stability of the 14-helical conformation is varied over a wide range, the antimicrobial and hemolytic activities are not significantly affected, suggesting that the amphiphilic nature, rather than the helical stability itself, is the primary determinant of activity in these cases. wisc.edu

The following table details the impact of incorporating β-homovaline at specific positions in different peptide contexts.

| Peptide Context | Position of β-homovaline | Structural Impact |

| Antimicrobial Peptides | As a hydrophobic residue in an amphiphilic 14-helix. wisc.edu | Contributes to the hydrophobic face of the helix, crucial for antimicrobial activity. wisc.edu |

| Linear Peptide Precursors for Cyclization | Central position. uni-bielefeld.de | Enhances the rate of cyclization and suppresses dimerization by inducing a favorable conformation. uni-bielefeld.de |

| Designed Heptamers | Positions 1 and 4 (as β³-hVal). nih.gov | Promotes 14-helicity due to the side chain branch point being adjacent to the backbone. nih.gov |

Synthesis of Highly Functionalized Peptidomimetics Incorporating this compound

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, often involves the incorporation of non-standard amino acids like this compound. peptide.compeptide.com These modifications are introduced to enhance properties such as stability against enzymatic degradation, bioavailability, and receptor-binding affinity. nih.govpeptide.com this compound is a valuable building block in this context because the β-amino acid structure inherently provides resistance to proteases. peptide.com

Solid-phase peptide synthesis (SPPS) is the predominant method for constructing peptides and peptidomimetics containing this compound. chemimpex.comnih.gov The Fmoc-based strategy allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. nih.gov The synthesis of "mixed" aza-β³-peptides, which contain both α-amino acids and aza-β³-amino acid residues, has been successfully achieved using Fmoc-protected building blocks on a solid phase. nih.gov

Furthermore, the side chain of β-homovaline can be a target for functionalization. For instance, C-H functionalization reactions can be used to introduce aryl groups onto the side chain of β-homovaline residues within a peptide. acs.org This allows for the creation of highly functionalized peptidomimetics with novel properties. For example, the palladium-catalyzed arylation of a β-homovaline analogue has been shown to yield mono- and bis-arylated products, demonstrating the feasibility of such modifications. acs.org

The table below provides examples of synthetic applications of this compound and related β-homoamino acids in the construction of functionalized peptidomimetics.

| Synthetic Application | Method | Outcome |

| Mixed Aza-β³-Peptides | Solid-phase synthesis using Fmoc-protected aza-β³-amino acids and α-amino acids. nih.gov | Successful synthesis of pure mixed aza-β³-peptides in relatively large quantities. nih.gov |

| Side-Chain Arylation | Palladium-catalyzed C-H functionalization. acs.org | Formation of mono- and bis-arylated β-homovaline derivatives. acs.org |

| Enhanced Gut Stability | Incorporation of a β³-homoamino acid at a known cleavage site. acs.org | Significantly increased the half-life of the peptide in simulated intestinal fluid. acs.org |

| Bioactive Peptide Analogues | Standard Fmoc-SPPS. peptide.compeptide.com | Creation of peptides with enhanced pharmacological properties, such as increased biological half-life and potency. peptide.compeptide.com |

Conformational Analysis and Structure Activity Relationships of Fmoc D Beta Homovaline Containing Peptides

Spectroscopic Characterization of Secondary Structures

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides. youtube.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides a distinct signature for different types of secondary structures, such as helices, sheets, and random coils. youtube.com

For peptides containing β-amino acids, CD spectroscopy is instrumental in identifying helical folds. For instance, the 3-14-helix, a common secondary structure in β-peptides, is often characterized by a CD spectrum with a negative Cotton effect around 215 nm and a positive effect near 200 nm. ethz.ch The intensity and position of these bands can provide information on the length and stability of the helix. nih.govstanford.edu Research on model cyclic β-peptides has shown that the features in the CD spectrum are primarily determined by the chirality and conformation of the peptide backbone, rather than the specific composition of the amino acid side chains. nih.gov This indicates that the incorporation of Fmoc-D-beta-homovaline would contribute to a characteristic CD signal based on the backbone structure it induces.

Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Characteristic CD Signal (approx. nm) |

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~192 nm researchgate.net |

| β-Sheet | Negative band near 215-217 nm; Positive band near 195-200 nm researchgate.net |

| 3-14-Helix (β-Peptide) | Negative band near 215 nm; Positive band near 200 nm ethz.ch |

| Disordered/Random Coil | Strong negative band near 200 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the high-resolution, three-dimensional structure of peptides in solution. uq.edu.au Unlike CD spectroscopy, which provides information on the global secondary structure, NMR can yield detailed atomic-level insights into peptide conformation, dynamics, and intermolecular interactions. nih.govspringernature.com

The process of structural elucidation by NMR begins with the sequence-specific assignment of atomic resonances, primarily ¹H, ¹³C, and ¹⁵N nuclei. nih.gov This is achieved using a suite of multidimensional NMR experiments. mdpi.com Once resonances are assigned, conformational constraints are gathered. Nuclear Overhauser Effect (NOE) data, for example, provide information about through-space distances between protons that are close to each other (< 5 Å), which is crucial for defining the peptide's fold. mdpi.com For β-peptides, NMR studies combined with molecular dynamics have revealed that they can be quite flexible, often existing as an equilibrium of multiple conformations, such as extended or 'L-shaped' structures. researchgate.net

Table 2: Common 2D NMR Experiments for Peptide Structural Analysis

| Experiment | Abbreviation | Information Provided |

| Correlation Spectroscopy | COSY | Reveals scalar couplings between protons on adjacent carbons, helping to identify amino acid spin systems. mdpi.com |

| Total Correlation Spectroscopy | TOCSY | Shows correlations between all protons within a single amino acid residue's spin system. mdpi.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (< 5 Å), providing key distance constraints for structure calculation. |

| Rotating Frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, used for identifying through-space correlations, particularly for molecules with intermediate molecular weight. mdpi.com |

Computational Modeling and Molecular Dynamics Simulations of β-Peptides

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like CD and NMR. mdpi.com These methods provide a dynamic view of peptide behavior at an atomic level, offering insights into conformational stability, folding pathways, and the influence of solvent. wustl.edu

MD simulations model the interactions between atoms in a peptide and its surrounding environment using a force field (e.g., GROMOS, AMBER) and calculate their movements over time by integrating Newton's equations of motion. wustl.edunih.gov A typical simulation can span from nanoseconds to microseconds, generating a trajectory of the peptide's conformational landscape. nih.govnih.gov

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of the simulated peptide and a reference structure, indicating conformational stability over time. nih.gov |

| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of each individual residue from its average position, highlighting flexible regions of the peptide. nih.gov |

| Radius of Gyration | Rg | Represents the root mean square distance of the peptide's atoms from their common center of mass, indicating the compactness of the structure. nih.gov |

| Hydrogen Bond Analysis | H-bond | Tracks the formation and breaking of hydrogen bonds, which are crucial for the stability of secondary structures like helices and sheets. nih.gov |

Impact of this compound Incorporation on Peptide Stability

The incorporation of non-proteinogenic amino acids such as D-beta-homovaline can profoundly alter the stability of a peptide. This modification can enhance its resistance to enzymatic degradation and improve its stability under various physical and chemical conditions.

A significant advantage of incorporating β-amino acids into peptide sequences is the remarkable increase in their stability against degradation by proteases. nih.gov Proteolytic enzymes, which are highly specific for the peptide bonds found in L-α-peptides, often fail to recognize or cleave the altered backbone structure of β-peptides. This intrinsic resistance makes β-amino acid-containing peptides attractive candidates for therapeutic applications, as it can significantly prolong their half-life in vivo. nih.gov

Studies have shown that even a single substitution of an α-amino acid with its β-amino acid counterpart can confer substantial protection against proteolysis. nih.gov The degree of stabilization can depend on the specific enzyme and the location of the β-amino acid relative to the enzyme's cleavage site. nih.govbeilstein-journals.org The D-configuration of the beta-homovaline residue further contributes to this stability, as proteases are stereospecific for L-amino acids.

Table 4: Effect of β-Amino Acid Incorporation on Proteolytic Stability

| Modification | General Effect on Proteolysis | Rationale |

| α → β-amino acid substitution | Significant increase in resistance nih.gov | The altered peptide backbone is a poor substrate for proteases that recognize α-peptide bonds. |

| Use of D-amino acids | Increased resistance | Proteases are highly stereospecific and generally do not cleave peptide bonds involving D-amino acids. |

The introduction of β-amino acids can also influence the thermal and chemical stability of peptides. The constrained backbone conformation induced by β-amino acids can lead to more stable, well-defined secondary structures that are less prone to denaturation at high temperatures.

Research on de novo designed peptides synthesized using Fmoc solid-phase chemistry has demonstrated high thermal stability. nih.gov For example, thermogravimetric analysis of certain peptide compounds showed that significant mass loss only began at temperatures around 230 °C, with further degradation occurring at approximately 350 °C. nih.gov These changes are associated with processes like deamination, decarboxylation, and the breaking of polypeptide bonds. nih.gov While this data is not specific to this compound, it illustrates the high thermal stability that can be achieved in peptides containing modified building blocks.

Table 5: Example of Thermal Degradation Points for Modified Peptides

| Peptide | Onset of Significant Mass Loss |

| Peptide Compound P4 | ~230 °C, 350 °C, and 406 °C nih.gov |

| Peptide Compound P5 | ~230 °C and 350 °C nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound-Containing Peptides

The deliberate incorporation of this compound into peptide sequences is a strategic approach to modulate their pharmacological profiles. Structure-activity relationship (SAR) studies of peptides containing this unnatural amino acid aim to elucidate the connection between their three-dimensional structure and their biological function. These investigations are crucial for the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability. The unique structural features of D-beta-homovaline, namely its stereochemistry and the extended carbon backbone, introduce significant changes to the peptide's conformational landscape, which in turn dictates its interaction with biological targets.

Relationship between Conformational Stability and Biological Activity

The introduction of β-amino acids like D-beta-homovaline into a peptide backbone can significantly enhance its conformational stability. nih.gov This increased rigidity is often associated with a more defined and pre-organized structure, which can lead to higher binding affinity for a specific biological target. A flexible peptide must adopt a specific conformation to bind to its receptor, a process that is entropically unfavorable. By incorporating D-beta-homovaline, the peptide can be locked into a bioactive conformation, reducing the entropic penalty of binding and thus increasing its biological activity.

Furthermore, the increased stability of peptides containing D-amino acids contributes to a longer half-life in vivo. nih.gov Peptides composed exclusively of L-amino acids are susceptible to degradation by proteases. The presence of a D-amino acid can render the peptide more resistant to enzymatic cleavage, thereby prolonging its therapeutic effect. nih.govnih.gov

Table 1: Impact of Conformational Stability on Peptide Activity

| Feature | Consequence of Incorporating D-beta-homovaline | Impact on Biological Activity |

| Pre-organization | Induces a more defined and stable conformation. | Higher binding affinity due to reduced entropic penalty upon binding. |

| Proteolytic Resistance | Increased resistance to enzymatic degradation. | Prolonged in vivo half-life and sustained therapeutic effect. |

| Receptor Selectivity | A more rigid structure can lead to more specific interactions with the target receptor. | Increased potency and potentially reduced off-target side effects. |

Influence of Side Chain Modifications on Biological Efficacy

The isobutyl side chain of D-beta-homovaline plays a critical role in its interaction with target receptors. Modifications to this side chain can have a profound impact on the biological efficacy of the peptide. The size, shape, and hydrophobicity of the side chain are key determinants of binding affinity and selectivity.

For instance, altering the length or branching of the alkyl side chain can modulate the hydrophobic interactions within the binding pocket of a receptor. nih.gov Computational studies and experimental data on related peptides suggest that even subtle changes, such as the addition or removal of a methyl group, can significantly alter the peptide's activity. aps.org The optimal side chain configuration will depend on the specific topology of the receptor's binding site.

Moreover, the introduction of functional groups onto the side chain can create new opportunities for hydrogen bonding or other specific interactions, potentially leading to a significant increase in potency. mdpi.com Structure-activity relationship studies involving a series of analogs with systematically modified side chains are essential to map the chemical space and identify the optimal substituents for a given biological target. mdpi.com

Table 2: Effect of Side Chain Modifications on Peptide Efficacy

| Modification | Potential Effect on Interaction | Consequence for Biological Efficacy |

| Altering Alkyl Chain Length/Branching | Modulates hydrophobic interactions with the receptor binding pocket. | Can increase or decrease binding affinity depending on the receptor topology. |

| Introducing Polar Functional Groups | Creates opportunities for new hydrogen bonds or electrostatic interactions. | May enhance binding affinity and selectivity. |

| Introducing Bulky Substituents | Can create steric hindrance or improve van der Waals contacts. | May either block binding or improve the complementarity with the binding site. |

Biological and Pharmacological Applications of Peptides Incorporating Fmoc D Beta Homovaline

Design and Development of Therapeutic Peptides

The design of modern therapeutic peptides often involves the incorporation of non-natural amino acids to overcome the limitations of native peptides, such as poor stability and low bioavailability. mdpi.com Fmoc-D-beta-homovaline serves as a key component in this process, particularly through Fmoc-based SPPS, a standard method for synthesizing custom peptides. wisc.educhemimpex.com

| Benefit of Incorporation | Rationale |

| Enhanced Proteolytic Stability | D-amino acid and β-amino acid structures are not recognized by most endogenous proteases, leading to a longer in vivo half-life. mdpi.comnih.gov |

| Novel Secondary Structures | The altered backbone of β-peptides allows for the formation of stable foldamers, such as the 14-helix, enabling precise side-chain presentation. wisc.edufrontiersin.org |

| Modulation of Physicochemical Properties | The hydrophobic side chain contributes to the overall hydrophobicity of the peptide, influencing its interaction with biological membranes and targets. mdpi.com |

Antimicrobial Peptides (AMPs) and Antifungal Agents

A significant application of this compound is in the development of synthetic antimicrobial and antifungal peptides. These agents are designed to mimic the properties of natural host-defense peptides but with improved stability and selectivity. wisc.edunih.gov Researchers have successfully designed β-peptides and mixed α/β-peptides that exhibit potent activity against pathogenic bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net

The design of these peptides often focuses on creating amphiphilic structures, where cationic (positively charged) and hydrophobic side chains are segregated on opposite faces of a stable secondary structure, such as a 14-helix. wisc.edu The cationic residues are crucial for the initial electrostatic attraction to the negatively charged microbial membranes, while the hydrophobic residues, such as D-beta-homovaline, facilitate insertion into and disruption of the lipid bilayer. wisc.edumdpi.com Studies have established that β-peptide helices containing nonpolar homovaline sequences can act as transmembrane domains in model lipid bilayers. researchgate.net

The primary mechanism of action for many AMPs incorporating β-amino acids is the permeabilization and disruption of the microbial cell membrane. nih.govbiorxiv.org This process is driven by the peptide's amphiphilic nature. wisc.edu The initial interaction is an electrostatic attraction between the peptide's cationic residues and the anionic components of bacterial and fungal membranes (e.g., lipopolysaccharides or phosphatidylglycerol). mdpi.comnih.gov This interaction is less favorable with mammalian cell membranes, which are typically zwitterionic, providing a basis for cell selectivity. nih.gov

Following the initial binding, the hydrophobic residues, including D-beta-homovaline, interact with the hydrophobic core of the lipid bilayer, leading to membrane destabilization. mdpi.com Several models describe this disruption:

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled pore lined by both peptides and lipid headgroups. mdpi.com

Carpet Model: Peptides accumulate on the membrane surface like a carpet. Once a critical concentration is reached, they cause a detergent-like disintegration of the membrane without forming discrete pores. biorxiv.org

Barrel-Stave Model: Peptides insert perpendicularly into the membrane to form a barrel-like pore, with their hydrophobic surfaces facing the lipids and their hydrophilic surfaces lining the channel. mdpi.com

The incorporation of D-amino acids generally does not hinder this membrane-disrupting activity, confirming that the interaction is primarily with the lipid bilayer rather than specific chiral protein receptors on the microbial surface. mdpi.com In some cases, β-peptides have also been shown to disrupt intracellular organelles after entering the cell, contributing to their fungicidal activity. biorxiv.org

The therapeutic potential of AMPs depends on optimizing their activity against microbes while minimizing toxicity toward host cells (e.g., hemolytic activity). Key parameters for optimization include net charge, hydrophobicity, and structural stability (e.g., helicity). nih.govacs.orgfrontiersin.org

Research on 14-helical β-peptides has shown a strong correlation between hydrophobicity and both antifungal and hemolytic activity. acs.orgacs.org There appears to be a specific "window of hydrophobicity" that yields high antifungal activity with low hemolysis. acs.orgacs.org Peptides that are not hydrophobic enough have low activity, while those that are too hydrophobic become non-selective and lyse mammalian cells. acs.orgacs.org The incorporation of D-beta-homovaline, a hydrophobic residue, is a tool to modulate this property.

Table: Research Findings on Optimization of 14-Helical Antifungal β-Peptides

| Peptide Modification | Key Finding | Research Focus |

|---|---|---|

| Varying Hydrophobicity | An optimal window of hydrophobicity exists that provides high antifungal activity (low MIC) and high selectivity (low hemolysis). acs.orgacs.org | Balancing efficacy and toxicity. |

| Modulating Helicity | Replacing rigid, helix-stabilizing residues (ACHC) with more flexible ones (β³-homovaline) alters the hydrophobicity required for activity. acs.org | Understanding the interplay between structure and function. |

| Introducing D-amino acids | Incorporating D-amino acids retains antimicrobial activity while preventing proteolytic degradation, confirming a membrane-based mechanism. wisc.edumdpi.com | Enhancing in vivo stability. |

| C-terminal Amidation | Replacing a C-terminal carboxylic acid with a carboxamide significantly increases antimicrobial activity. wisc.edu | Increasing net positive charge and interaction with membranes. |

Peptide Hormones and Receptor Ligands

The use of β-amino acids like D-beta-homovaline extends to the modification of peptide hormones and receptor ligands. This strategy aims to create analogues with improved stability, selectivity, and unique signaling profiles compared to their native α-peptide counterparts.

Angiotensin IV (Ang IV) is a peptide that inhibits the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP) and is involved in cognitive processes. nih.gov However, its therapeutic use is limited by poor stability. To address this, a systematic "beta-homo-amino acid scan" of Ang IV was performed, where each amino acid was replaced by its β²- or β³-homo-amino acid counterpart. nih.gov

This research led to the identification of a highly potent and stable Ang IV analogue with high selectivity for IRAP. nih.gov The study found that substituting the first residue, Valine, with (R)-β²-homovaline (a stereoisomer of D-beta-homovaline) was a key modification in a potent analogue. nih.govacs.org

Table: Angiotensin IV Analogue with β-Homo-Amino Acid Substitution

| Analogue Name | Sequence Modification | Key Properties |

|---|---|---|

| Not specified in abstract | Val¹ replaced with (R)-β²-homovaline; Phe⁶ replaced with β³-homophenylalanine | Potent and stable Ang IV analogue with high selectivity for IRAP over AP-N and the AT1 receptor. nih.gov |

Parathyroid Hormone (PTH) Analogues

Parathyroid hormone (PTH) is a primary regulator of calcium metabolism, and its analogues are used therapeutically. clevelandclinic.org While no studies were found that directly incorporate D-beta-homovaline into PTH analogues, research has demonstrated the utility of using other β-amino acids to create novel PTH analogues. nih.gov

One innovative strategy involves replacing a native α-amino acid triad (B1167595) in PTH(1-34) with a diad composed of one β-amino acid and one γ-amino acid residue. nih.gov This "ααα→βγ" replacement maintains the number of backbone atoms and the general spacing of side chains. The resulting α/β/γ-peptide analogues were shown to bind to the PTH receptor (PTHR1) but displayed unique signaling profiles. For example, certain analogues were potent agonists at the PTHR1 receptor but showed substantially reduced activity at the related PTHR2 receptor, making them receptor-selective. nih.gov Other modifications resulted in biased agonism, favoring cAMP signaling pathways over β-arrestin recruitment. nih.gov These findings highlight the principle that backbone modification with non-native amino acids, including β-amino acids, is a powerful strategy for developing peptide hormone analogues with distinct and potentially useful pharmacological properties. nih.gov

Opioid Peptides

While direct research on this compound in opioid peptides is not extensively documented in the provided results, the use of D-amino acids and beta-amino acids in opioid peptide analogs is a known strategy to increase their stability and potency. For instance, the modification of Leu-enkephalin analogs by replacing specific amino acids has been explored to develop compounds with altered receptor interactions. researchgate.net The introduction of D-amino acids, such as D-isoleucine, can enhance proteolytic resistance, a crucial factor for the development of peptide-based drugs. chempep.com These principles suggest that this compound could be a valuable building block in creating more robust and effective opioid peptide therapeutics. researchgate.net

Enzyme Inhibitors

The unique structural features of beta-amino acids like D-beta-homovaline make them valuable in the design of enzyme inhibitors. Their altered backbone conformation can lead to increased resistance to enzymatic degradation.

Aminopeptidase N (AP-N) and Insulin-Regulated Aminopeptidase (IRAP) Inhibitors

Research has shown that modified peptides can be potent inhibitors of aminopeptidases. Aminopeptidases are involved in various physiological processes, and their inhibition is a target for therapeutic intervention. nih.gov Specifically, insulin-regulated aminopeptidase (IRAP) is a target for cognitive disorders. frontiersin.org The development of potent and selective IRAP inhibitors often involves the use of unnatural amino acids to enhance stability and binding affinity. acs.org For example, the substitution of natural amino acids with β-homo-amino acids in angiotensin IV analogs has led to potent IRAP inhibitors. acs.org One study highlighted that substituting Valine with β²-homovaline in an Angiotensin IV analog resulted in a potent and stable inhibitor. acs.org

Other Peptidase Inhibitors

The application of beta-amino acids extends to the inhibition of various other peptidases. Peptides containing beta-amino acids are generally more resistant to degradation by common proteases. acs.org This increased stability is a significant advantage in developing peptide-based drugs. For example, the introduction of a β³-homo amino acid into a peptide sequence prevented cleavage by intestinal peptidases, significantly increasing its half-life. nih.gov

Protein-Protein Interaction (PPI) Modulators

Modulating protein-protein interactions (PPIs) is a key strategy in modern drug discovery. nih.gov Beta-peptides are being explored as tools to inhibit these interactions due to their ability to form stable secondary structures that can mimic the binding surfaces of natural proteins. nih.gov

Targeting Key Biological Pathways

The design of peptide-based drugs that target specific biological pathways is a crucial area of research. chemimpex.com The incorporation of unnatural amino acids can alter the structure of a peptide to better fit its biological target. sigmaaldrich.com This can lead to the development of therapeutics for a range of conditions, including cancer and infectious diseases, by modulating key cellular processes. nih.gov

Bioconjugation and Protein Engineering Applications

This compound and similar beta-amino acid derivatives are utilized in bioconjugation and protein engineering. These techniques involve attaching peptides to other molecules to create targeted drug delivery systems or to study protein structure and function. chemimpex.com The unique properties of beta-amino acids can lead to peptide conjugates with improved stability and altered conformational behavior. This is valuable for developing advanced biomaterials and for investigating the relationship between peptide structure and function.

Analytical and Characterization Techniques in Fmoc D Beta Homovaline Research

Chromatographic Purification and Analysis

Chromatography is an indispensable tool in peptide chemistry, used for both the purification of crude synthetic products and the analysis of their homogeneity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purification and analysis for peptides containing Fmoc-D-beta-homovaline. scispace.comnih.gov Following solid-phase synthesis and cleavage from the resin, the crude peptide product is typically a mixture containing the desired sequence along with truncated or incomplete sequences. nih.govwisc.edu RP-HPLC separates these components based on their hydrophobicity.

The process involves injecting the crude peptide, dissolved in a solvent mixture like acetonitrile (B52724) and water, onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C8 or C18 alkyl chains. scispace.comsemanticscholar.org A mobile phase, typically a gradient of increasing acetonitrile concentration with an acidic modifier like 0.1% trifluoroacetic acid (TFA), is then passed through the column. scispace.comsemanticscholar.orgacs.org More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, allowing for their separation and collection. acs.org The purity of the collected fractions is then assessed by analytical HPLC, aiming for >95% homogeneity. molsoft.com

Table 1: Typical RP-HPLC Conditions for β-Peptide Analysis

| Parameter | Typical Specification | Source(s) |

|---|---|---|

| Column Type | Reverse-Phase C8 or C18 | scispace.comsemanticscholar.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | scispace.comacs.org |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA | scispace.comacs.org |

| Gradient | Linear gradient of increasing Mobile Phase B | scispace.commolsoft.com |

| Detection | UV Absorbance at 214 nm | acs.org |

The synthesis of β-amino acids from their α-amino acid precursors can sometimes compromise stereochemical integrity. Therefore, verifying the enantiomeric purity of building blocks like this compound is critical, as the stereochemistry of each residue profoundly impacts the peptide's final folded structure and function. phenomenex.com Chiral HPLC is the preferred technique for this enantiopurity assessment. phenomenex.comgaledo-bio.com

This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, leading to different retention times. For Fmoc-protected amino acids, polysaccharide-based CSPs have proven effective. phenomenex.com Studies on related Fmoc-amino acids show that phases like Lux Cellulose-2 can achieve baseline resolution of D and L enantiomers under reverse-phase conditions, often using a mobile phase of acetonitrile and water with a TFA modifier. phenomenex.com Commercial specifications for this compound and its analogs, such as Fmoc-D-beta-homoleucine, often list a purity of ≥99% as determined by chiral HPLC, underscoring the importance and reliability of this technique. galedo-bio.comchemimpex.com

Mass Spectrometry for Peptide Characterization

Mass spectrometry is a powerful analytical technique that provides a precise measurement of the molecular weight of a peptide, serving as a primary method for confirming its identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and widely used method to confirm that the correct peptide has been synthesized. wisc.edumolsoft.comrsc.org In this technique, the purified peptide is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio (m/z) is determined by the time it takes to travel through a flight tube to a detector. acs.org

The success of a synthesis is routinely assessed by comparing the experimentally observed molecular weight with the calculated theoretical mass. wisc.eduudayton.edu The resulting spectra typically show the protonated molecular ion [M+H]⁺, and often adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also observed. wisc.edu This analysis provides unambiguous confirmation of the peptide's identity and can also help identify major impurities if present. nih.govsemanticscholar.org

Table 2: Example MALDI-TOF-MS Data for a Synthetic β-Peptide

Data for a synthetic nonameric β-peptide containing acyclic residues, as reported in structure-activity studies. wisc.edu

| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [M] | 1383.0 | - |

| [M+H]⁺ | 1384.0 | 1384.2 |

| [M+Na]⁺ | 1406.0 | 1406.3 |

| [M+K]⁺ | 1422.0 | 1422.2 |

Advanced Spectroscopic Methods for Structure Determination

While chromatography and mass spectrometry confirm purity and identity, advanced spectroscopic methods are required to determine the precise three-dimensional atomic arrangement, or conformation, of the peptide.

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules, including peptides. iisc.ac.in This technique provides definitive insight into the peptide's backbone conformation, side-chain orientations, and intramolecular hydrogen bonding patterns that define secondary structures like helices. iisc.ac.innih.gov

Although obtaining a crystal structure for a peptide containing specifically this compound is not widely reported, a landmark study successfully determined the crystal structure of a hybrid α/β-peptide that included (R)-β³-homovaline (the synonym for D-beta-homovaline). researchgate.net The study investigated an 11-residue peptide, Boc-Val-Ala-Phe-Aib-(R)-β³-homovaline-(S)-β³-homophenylalanine-Aib-Val-Ala-Phe-Aib-OMe. researchgate.net

Fluorescence Polarization for Binding Studies

Fluorescence Polarization (FP) is a powerful and homogeneous technique utilized to monitor molecular interactions in solution, making it a valuable tool in the study of peptide-protein binding. The principle of FP is based on the rotational speed of a fluorescently labeled molecule. When a small, fluorescently labeled peptide is in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, upon binding to a much larger protein, the rotational motion of the peptide-protein complex is significantly slower. This results in a higher degree of polarization of the emitted light. The change in fluorescence polarization is directly proportional to the fraction of the labeled peptide that is bound, allowing for the quantitative determination of binding affinities.

In the context of research involving peptides containing non-canonical amino acids like β-homoamino acids, FP assays are instrumental in characterizing their binding to target proteins. While specific binding studies utilizing a fluorescently labeled peptide composed solely of this compound are not prominently documented in the literature, the methodology is extensively applied to β-peptides that incorporate various β-homoamino acid residues. These studies provide critical insights into the structure-activity relationships of these modified peptides.

A common application of FP in this field is in competitive binding assays. In this setup, a known fluorescently labeled peptide (a tracer) that binds to the target protein is used. The ability of an unlabeled test peptide, such as one containing D-beta-homovaline, to displace the tracer from the protein is measured. A decrease in fluorescence polarization indicates that the test peptide is competing for the same binding site, and from this data, the inhibitory concentration (IC50) and the binding affinity (Ki) of the test peptide can be determined. dovepress.com

Detailed Research Findings

Research into the inhibition of protein-protein interactions has significantly benefited from FP assays. For instance, studies on the interaction between the tumor suppressor p53 and its negative regulator, human double minute 2 (hDM2), have utilized β-peptides designed to mimic the α-helical region of p53 that binds to hDM2. nih.gov In one such study, a β-peptide, β53-1, which incorporates β³-homophenylalanine, β³-homotryptophan, and β³-homoleucine, was designed to project these side chains from a stable 14-helical secondary structure to mimic the key binding residues of p53. nih.gov

Using fluorescence polarization, it was demonstrated that β53-1 could directly bind to hDM2. nih.gov The equilibrium dissociation constant (Kd) for this interaction was determined to be in the range of 368 to 583 nM. nih.gov Furthermore, in a competitive FP assay, β53-1 was shown to displace a p53-derived peptide from hDM2 with an IC50 value of 94.5 ± 4.4 μM, confirming its ability to inhibit this critical protein-protein interaction. nih.gov Such studies underscore the utility of FP in validating the design and efficacy of novel peptidomimetics containing β-homoamino acid residues.

The versatility of the FP assay allows for the screening of a wide array of modified peptides to optimize binding affinity and specificity. The data generated from these assays, such as the binding affinities of various β-peptides to their target proteins, are crucial for the development of potential therapeutic agents.

Interactive Data Table: Binding Affinities of β-Peptides to hDM2

The following table summarizes data from competitive fluorescence polarization assays used to determine the binding affinities of various β-peptides to the hDM2 protein.

| Peptide ID | Key Residues | Target Protein | Assay Type | Measured Affinity |

| β53-1 | β³-hPhe, β³-hTrp, β³-hLeu | hDM2 | Direct Binding (FP) | Kd: 368-583 nM nih.gov |

| β53-1 | β³-hPhe, β³-hTrp, β³-hLeu | hDM2 | Competitive FP | IC50: 94.5 ± 4.4 μM nih.gov |

| p53AD | F19, W23, L26 (α-amino acids) | hDM2 | Direct Binding (FP) | Kd: ~230 nM nih.gov |

| β53-8 | Contains β-homoamino acids | hDM2 | Competitive FP | IC50: 17.8 ± 0.53 μM nih.gov |

| β53-12 | Contains modified β-homoamino acids | hDM2 | Competitive FP | IC50: 15.9 ± 2.72 μM nih.gov |

| β53-13 | Contains modified β-homoamino acids | hDM2 | Competitive FP | IC50: 3.30 ± 0.681 μM nih.gov |

Future Perspectives and Emerging Research Frontiers

Development of Novel Synthetic Routes to Diversified β-Homo Amino Acid Libraries

The generation of diverse molecular libraries is a cornerstone of modern drug discovery. For β-homo amino acids, researchers are actively developing innovative synthetic methodologies to expand the accessible chemical space beyond what is currently available. A key objective is the creation of large, combinatorial libraries of macrocyclic peptides that incorporate these unnatural amino acids. nih.gov

One promising approach is the ribosomal synthesis of peptides containing β-homo amino acids. Recent studies have demonstrated the compatibility of various β²-homo-amino acids, in both (S) and (R) stereochemistries, for incorporation into macrocyclic peptides using mRNA display-based selection libraries. nih.gov This method allows for the generation of vast libraries for screening against "undruggable" cellular targets. nih.gov Furthermore, the incorporation of α,β-disubstituted β²,³-homo-amino acids has been shown to increase diversity at a single position within a peptide without a significant increase in molecular weight, a crucial factor for cell permeability. nih.gov

Chemical synthesis methods also continue to advance. Traditional methods like the Arndt-Eistert reaction, which elongates α-amino acids to their β-homologues, are being refined for efficiency and scalability, particularly for base-labile Fmoc-protected amino acids. lookchem.comnih.gov Ultrasound-promoted Wolff rearrangement has emerged as a highly efficient protocol for this chain elongation. lookchem.com Beyond these established methods, new strategies are being developed to create β-amino acids with diverse side chains and substitution patterns. These include stereodivergent allylations and aza-Michael additions, which allow for the synthesis of complex structures like α-disubstituted β-homoprolines. mdpi.com The ability to combine α-amino acids with various β-amino acid building blocks in heterogeneous backbones vastly expands the number of potential foldamer scaffolds. nih.gov

Table 1: Selected Synthetic Strategies for β-Amino Acid Diversity

| Synthetic Strategy | Description | Key Advantage |

|---|---|---|

| Ribosomal Synthesis | Utilizes the cell's translational machinery (ribosomes) to incorporate β-homo-amino acids into peptides. | Enables the creation of very large, natural product-like combinatorial libraries for high-throughput screening. nih.gov |

| Arndt-Eistert Reaction | A classic method for chain elongation, converting an α-amino acid into its corresponding β-homologue via a diazoketone intermediate. | A well-established route for accessing β³-amino acids from readily available α-amino acid precursors. nih.gov |

| Ultrasound-Promoted Wolff Rearrangement | An efficient modification of the Arndt-Eistert reaction that uses silver ion catalysis and ultrasound to promote the key rearrangement step at room temperature. | Offers a highly efficient protocol for the synthesis of Fmoc-protected β-homoamino acids under mild conditions. lookchem.com |

| Asymmetric Synthesis using Chiral Auxiliaries | Employs chiral molecules to guide the stereoselective formation of new chiral centers during the synthesis of β-amino acids. | Allows for precise control over the stereochemistry of the final product, crucial for biological activity. |

| Aza-Michael Addition | Involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a β-amino acid derivative. | A versatile method for generating protected chiral β-amino acids, including on solid support for library synthesis. mdpi.com |

Exploration of New Conformational Space with β-Homo Amino Acid-Containing Foldamers

Foldamers are oligomers that adopt well-defined, predictable secondary structures, similar to proteins. The incorporation of β-homo amino acids, such as D-beta-homovaline, into peptide chains introduces an additional carbon atom into the backbone, which significantly expands the range of possible conformations. rsc.org This allows for the design of novel three-dimensional structures not accessible to natural α-peptides.

Unlike α-amino acids, whose conformations are described by phi (φ) and psi (ψ) torsion angles, β-amino acids have an additional torsion angle, theta (θ). rsc.org This increased flexibility, paradoxically, leads to the formation of highly stable and predictable secondary structures, including various types of helices and sheets. nih.govrsc.org The most studied of these are the 14-helix, stabilized by 14-membered hydrogen-bonded rings, and the 12-helix, with 12-membered hydrogen-bonded rings. researchgate.netwisc.edu The specific type of helix formed can be controlled by the choice of β-amino acid monomers. For instance, oligomers of β³-substituted amino acids often form 14-helices, while those with cyclic constraints, like trans-2-aminocyclopentanecarboxylic acid (ACPC), favor the 12-helix. wisc.edursc.org

Researchers are actively exploring this expanded conformational space by creating heterogeneous foldamers that combine different types of monomers. This includes mixing:

α- and β-amino acids to create novel α/β-helices. rsc.org

β-amino acids with different substitution patterns (e.g., β² vs. β³). rsc.org

Acyclic and cyclic β-amino acid residues. nih.govrsc.org

This "mix-and-match" approach allows for fine-tuning of the foldamer's shape, stability, and the spatial arrangement of its side chains. nih.gov By creating oligomers with both helical and extended domains, scientists can design molecules that recognize complex protein surfaces, a task that is challenging for molecules with a single, uniform conformation. nih.gov This exploration of new conformational space is crucial for developing foldamers that can mimic or disrupt biological protein-protein interactions with high specificity. nih.gov

Expansion of Therapeutic Applications for β-Peptides

The unique structural and chemical properties of β-peptides make them highly attractive candidates for therapeutic development. A primary advantage is their enhanced stability against enzymatic degradation. nih.govmdpi.com Proteases, which readily cleave the peptide bonds in natural L-α-peptides, are largely ineffective against the modified backbone of β-peptides. This increased proteolytic resistance translates to a longer half-life in vivo, a critical attribute for any drug candidate. mdpi.comnih.gov The inclusion of D-amino acids, such as in Fmoc-D-beta-homovaline, further enhances this stability, as proteases are stereospecific for L-amino acids. nih.govwikipedia.org

This inherent stability has propelled the investigation of β-peptides across a range of therapeutic areas:

Antimicrobial Agents: A significant body of research focuses on developing β-peptides as antibiotics. wisc.edu By designing amphiphilic β-peptides that form helices with hydrophobic and positively charged faces, researchers have created potent agents that disrupt bacterial membranes, mimicking the action of natural antimicrobial peptides but with superior stability. wisc.eduwisc.edu

Inhibitors of Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant interactions between proteins. The well-defined and diverse helical structures of β-peptide foldamers make them ideal scaffolds for mimicking the α-helices often found at the interface of PPIs. nih.govmdpi.com This allows for the design of potent and specific inhibitors for targets previously considered "undruggable" with small molecules. mdpi.com

Targeting Specific Receptors: β-peptides can be designed to act as agonists or antagonists for cell surface receptors, such as G-protein coupled receptors (GPCRs). By arranging the side chains in a precise three-dimensional pattern, β-peptides can replicate the binding epitope of a natural ligand, thereby modulating the receptor's activity. nih.gov

Neurodegenerative Diseases: The tendency of certain proteins, like Tau, to misfold and aggregate is a hallmark of Alzheimer's disease. D-amino acid peptides are being developed as inhibitors of this aggregation process. nih.gov Their protease resistance and ability to cross the blood-brain barrier make them promising candidates for treating neurodegenerative disorders. nih.gov

The ability to incorporate a wide variety of functionalized side chains onto stable, predictable backbones provides a powerful platform for developing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. mdpi.comacs.org

Integration with Machine Learning and Computational Design in Peptide Engineering

The sheer number of possible peptide sequences, especially when including non-natural amino acids, creates a vast chemical space that is impossible to explore exhaustively through experimentation alone. nih.gov Machine learning (ML) and computational design are emerging as indispensable tools to navigate this complexity and accelerate the development of functional peptides. nih.govuniri.hr

These computational approaches are being applied in several key areas of peptide engineering:

Predicting Structure and Function: ML models, particularly deep neural networks, can be trained on existing experimental data to build quantitative structure-property relationships. nih.govresearchgate.net These models can predict the secondary structure of a novel β-peptide sequence or forecast its biological activity (e.g., antimicrobial potency, receptor binding affinity) before it is synthesized. nih.govnih.gov This predictive power significantly reduces the time and cost associated with screening large libraries.

De Novo Peptide Design: Instead of just predicting the properties of a given sequence, algorithms can be used to design new peptides with desired characteristics from scratch. uniri.hrrdworldonline.com Genetic algorithms, for example, can iteratively "evolve" peptide sequences in silico to optimize a specific fitness function, such as binding to a target protein. uniri.hr This allows researchers to focus their synthetic efforts on a smaller set of highly promising candidates.

Accelerating Discovery Cycles: The integration of ML with automated synthesis and high-throughput screening creates a closed-loop discovery engine. An ML algorithm can analyze initial experimental data and suggest the next set of sequences to synthesize for maximum information gain. rdworldonline.com This iterative, back-and-forth process between computation and experimentation can drastically reduce the number of experiments needed to find an optimal peptide. rdworldonline.com

The synergy between computational modeling and experimental validation provides a powerful new paradigm for peptide engineering. By leveraging machine learning, researchers can more efficiently explore the vast conformational and chemical space offered by β-homo amino acids to design novel therapeutics and biomaterials. nih.govresearchgate.net

Bioconjugation and Material Science Applications

The applications of β-peptides extend beyond therapeutics into the realms of bioconjugation and material science. Their unique properties, such as predictable self-assembly and enhanced stability, make them valuable building blocks for creating novel functional materials and advanced biomedical tools. rsc.orgnih.gov

Bioconjugation: This involves linking peptides to other molecules, such as drugs, imaging agents, or polymers, to create hybrid constructs with enhanced properties. biosynth.comrjpbr.com

Targeted Drug Delivery: β-Peptides can be conjugated to small molecule drugs or nanoparticles to guide them to specific tissues or cells, such as tumors. This improves therapeutic efficacy while reducing off-target side effects. biosynth.comacs.org

Diagnostics and Imaging: By conjugating β-peptides to fluorescent dyes or radioactive isotopes, researchers can create probes for disease diagnosis and biomedical imaging. biosynth.com For example, a peptide that binds to a tumor-specific receptor can be used to visualize the tumor's location and size.

Improving Pharmacokinetics: Conjugation to polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can increase the size and solubility of a β-peptide, extending its circulation time in the bloodstream. rjpbr.com

Material Science: The ability of β-peptides to self-assemble into well-ordered, stable nanostructures is being harnessed to create advanced biomaterials. rsc.orgnih.gov

Hydrogels for Tissue Engineering: Certain β-peptide sequences can self-assemble in water to form hydrogels, which are water-swollen polymer networks that mimic the extracellular matrix. nih.gov These hydrogels can be used as scaffolds to support cell growth and guide tissue regeneration. nih.gov The chemical functionality of the gel can be precisely controlled by incorporating different amino acid side chains. nih.gov

Nanofibers and Nanotubes: β-Peptides can form a variety of nanostructures, including fibers, ribbons, and tubes, based on their sequence and the self-assembly conditions. rsc.org These materials have potential applications in electronics, catalysis, and as structural components in more complex biomaterials.

Functional Surfaces: β-Peptides can be used to coat synthetic materials, such as medical implants, to improve their biocompatibility or to introduce specific functionalities, like antimicrobial properties or the ability to bind to specific cell types. nih.gov

The combination of predictable folding, chemical stability, and the versatility of solid-phase synthesis makes β-peptides, and by extension building blocks like this compound, powerful components for engineering the next generation of smart materials and sophisticated bioconjugates.

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Fmoc-D-beta-homovaline into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is coupled using standard SPPS protocols. Activation with agents like HBTU/HOBt in DMF facilitates amide bond formation. After coupling, the Fmoc group is deprotected with 20% piperidine in DMF. Critical parameters include reaction time (30–60 minutes) and excess reagent ratios (3–5 equivalents) to ensure high coupling efficiency .

- Key Considerations : Monitor coupling efficiency via Kaiser or chloranil tests. Adjust reaction conditions if steric hindrance from the beta-homo side chain reduces yield.

Q. How can impurities in this compound synthesis be systematically identified and mitigated?

- Methodological Answer : Common impurities include chiral isomers (e.g., L-forms), dipeptide derivatives, and incomplete Fmoc protection. Use reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) for separation. Mass spectrometry (MS) confirms molecular weight discrepancies. Recrystallization or preparative HPLC purifies the compound .

- Key Considerations : Reference analytical standards (e.g., USP/EP guidelines) for impurity quantification. Optimize reaction stoichiometry to minimize dipeptide byproducts .

Advanced Research Questions

Q. How does the hydrophobicity (log P) of this compound influence its self-assembly behavior in peptide hydrogels?

- Methodological Answer : Hydrophobicity drives self-assembly; higher log P (>5.5) correlates with stable gelation. Characterize log P via computational tools (e.g., ChemAxon) or shake-flask experiments. Use rheology to measure storage modulus (G') and gelation kinetics (e.g., glucono-δ-lactone for pH-triggered assembly). For this compound, expect non-linear viscoelasticity due to β-sheet-like fibril networks .

- Key Considerations : Adjust pH and concentration (e.g., 14.62 mM) to modulate gel stiffness. Syneresis (water expulsion) may occur at low log P (<2.8), requiring stabilization additives .

Q. What strategies resolve contradictions in reported NMR data for this compound’s chiral center configuration?

- Methodological Answer : Discrepancies arise from solvent polarity or dynamic proton exchange. Use high-field NMR (≥500 MHz) in deuterated DMSO or CDCl3. Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between the β-carbon and adjacent protons. Compare with X-ray crystallography data if available .

- Key Considerations : Collaborate with specialized labs for chiral chromatography (e.g., Chiralpak columns) to isolate enantiomers and validate configurations .

Q. How can researchers design experiments to optimize this compound’s solubility in non-polar solvents for membrane peptide studies?

- Methodological Answer : Screen co-solvents (e.g., DMSO/THF mixtures) and evaluate solubility via turbidity assays. Use dynamic light scattering (DLS) to monitor aggregation. Introduce side-chain modifications (e.g., tert-butyl esters) to enhance hydrophobicity while maintaining Fmoc stability .

- Key Considerations : Balance solubility with synthetic feasibility; orthogonal protecting groups may be required for selective deprotection .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing variability in this compound’s coupling efficiency across batch syntheses?

- Methodological Answer : Apply ANOVA to compare batch means (e.g., n=3 replicates) and identify outliers. Use multivariate analysis (e.g., PCA) to correlate variability with parameters like temperature or reagent purity. Include negative controls (e.g., uncoupled resin) to baseline-correct yields .

- Key Considerations : Predefine acceptance criteria (e.g., ≥95% purity) and implement quality-by-design (QbD) frameworks for process optimization .

Q. How should researchers address conflicting results between computational predictions and empirical data for this compound’s pKa values?